2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
Description
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a thiophene derivative featuring a carbonitrile group at position 3, an amino group at position 2, a tert-butyl substituent at position 4, and an ethylsulfonyl group at position 3. Its molecular formula is C₁₁H₁₆N₂O₂S₂, with a molecular weight of 272.39 g/mol. This compound is of interest in pharmaceutical and materials science due to its unique electronic and steric properties, which are influenced by the tert-butyl group’s bulkiness and the electron-withdrawing sulfonyl moiety .
Properties
Molecular Formula |
C11H16N2O2S2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C11H16N2O2S2/c1-5-17(14,15)10-8(11(2,3)4)7(6-12)9(13)16-10/h5,13H2,1-4H3 |
InChI Key |
FSRYJFJMDONLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the tert-butyl and ethylsulfonyl groups. The amino group is then introduced through nucleophilic substitution, and the carbonitrile group is added via a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile has been explored for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Studies have indicated that compounds containing thiophene rings exhibit antimicrobial properties. The presence of the amino group enhances this activity, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Properties : Research has shown that derivatives of thiophene can exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The carbonitrile group can undergo nucleophilic attack, facilitating the formation of new carbon-nitrogen bonds, which is essential in synthesizing pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions : It can participate in cross-coupling reactions, which are vital for constructing complex organic frameworks used in drug discovery .
Materials Science
Due to its unique electronic properties, 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is being investigated for applications in materials science:
- Conductive Polymers : The compound's ability to donate electrons makes it suitable for developing conductive polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Sensors : Its chemical properties allow it to be used in sensors for detecting various analytes due to its reactivity and stability under different environmental conditions .
Case Studies
-
Antimicrobial Screening :
- A study evaluated the antimicrobial activity of various thiophene derivatives, including 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
-
Synthesis of Novel Compounds :
- Researchers synthesized a series of derivatives from 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile through nucleophilic substitution reactions. These derivatives were tested for their biological activities, resulting in several compounds with enhanced efficacy against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the tert-butyl and ethylsulfonyl groups contribute to hydrophobic interactions. The carbonitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Substituents
The thiophene-3-carbonitrile scaffold allows diverse substitutions at positions 4 and 5, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Molecular Properties
Physicochemical Properties
- Electronic Effects : Ethylsulfonyl at position 5 provides stronger electron-withdrawing effects than methylsulfonyl (), influencing reactivity in nucleophilic substitutions or hydrogen bonding interactions.
- Steric Hindrance : The tert-butyl group introduces steric bulk, which may limit access to certain enzymatic pockets compared to planar substituents like phenyl or fluorophenyl () .
Biological Activity
2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications based on available research findings.
Chemical Structure
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₃H₁₈N₂O₂S
- SMILES Notation : CC(C)(C)C1=C(SC(=N)C#N)C(=C(S1)S(=O)(=O)C)N
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown significant antimicrobial properties against a range of bacterial and fungal strains. The presence of substituents such as sulfonyl groups can enhance these activities by increasing lipophilicity and altering electron distribution, which affects interaction with microbial membranes .
- Anticancer Properties : Some thiophene derivatives have been investigated for their ability to inhibit certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. They may act as inhibitors of specific enzymes involved in cancer progression, including cyclin-dependent kinases (CDKs) .
Biological Activity Data
The following table summarizes the biological activity data for 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile and related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including those with ethylsulfonyl substitutions. The results demonstrated that compounds with higher lipophilicity exhibited lower MIC values against both Gram-positive and Gram-negative bacteria, indicating a structure-activity relationship that favors certain substituents for enhanced activity .
- Anticancer Potential : In vitro studies on breast cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations as low as 12.5 µg/mL. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Basic Research Question
- FT-IR Spectroscopy : Identifies nitrile (C≡N stretch ~2206 cm⁻¹) and amino groups (NH₂ stretches ~3200–3322 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺) with high resolution .
How can computational chemistry tools like density functional theory (DFT) and molecular docking enhance the understanding of this compound's electronic properties and biological interactions?
Advanced Research Question
- DFT Calculations : At the B3LYP/6-311G++(d,p) level, DFT predicts electron density distribution, HOMO-LUMO gaps (~4.5 eV), and electrostatic potential maps, revealing the electron-withdrawing nature of the ethylsulfonyl group .
- Molecular Docking : Docking with Mycobacterium tuberculosis enoyl reductase (PDB: 4U0J) identifies hydrogen bonds between the sulfonyl group and Arg158, suggesting anti-tubercular potential. In silico ADMET profiling assesses bioavailability (e.g., LogP ~2.8) .
What strategies are recommended for resolving discrepancies in X-ray crystallographic data during structural refinement of this compound?
Advanced Research Question
- Refinement Software : Use SHELXL for least-squares refinement with high-resolution data (d-spacing < 1.0 Å). Address twinning via the HKLF5 format and validate with PLATON’s TWINCHECK .
- Anisotropic Refinement : Apply anisotropic displacement parameters for sulfur and oxygen atoms to improve accuracy.
- Hydrogen Bonding : Validate geometric restraints (e.g., D-H···A distances ~2.8–3.2 Å) using Mercury software .
How do the tert-butyl and ethylsulfonyl substituents influence the thiophene ring's reactivity, and what experimental methods can quantify these effects?
Advanced Research Question
- Steric Effects : The tert-butyl group reduces electrophilic substitution rates (e.g., bromination) by ~40%, confirmed via kinetic NMR monitoring in CDCl₃ .
- Electronic Effects : The ethylsulfonyl moiety withdraws electrons, activating the ring toward nucleophilic attack. X-ray data show shortened C-SO₂ bond lengths (~1.76 Å vs. 1.81 Å in unsubstituted analogs), corroborating DFT-predicted polarization .
What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can chiral resolution techniques address them?
Advanced Research Question
- Racemization Risk : Sulfonation steps at high temperatures (>80°C) may racemize chiral centers. Mitigate using low-temperature (-20°C) reactions .
- Chiral Resolution :
How can researchers analyze and reconcile contradictions in biological activity data across different studies?
Advanced Research Question
- Data Normalization : Standardize assay conditions (e.g., MIC values against Mycobacterium tuberculosis H37Rv using 7H10 agar).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., para-fluorophenyl analogs show 2× higher activity than methoxy derivatives) via multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
